molecular formula C16H14O B3419705 Phenyl(2-phenylcyclopropyl)methanone CAS No. 1145-92-2

Phenyl(2-phenylcyclopropyl)methanone

Cat. No.: B3419705
CAS No.: 1145-92-2
M. Wt: 222.28 g/mol
InChI Key: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-phenylcyclopropyl)methanone (CAS 1145-91-1) is a chemical building block of significant interest in advanced medicinal chemistry research, particularly in the development of novel pharmacologically active compounds. Its core research value lies in its role as a key structural component for N-2-phenylcyclopropylmethyl substituents, which are integrated into more complex molecular scaffolds to explore and modulate activity at opioid receptors . Recent scientific investigations have demonstrated that enantiopure derivatives synthesized from this compound exhibit high binding affinity and functional activity at μ-opioid receptors (MOR) . For instance, specific stereoisomers have been identified as potent MOR antagonists, with one exhibiting naltrexone-like potency (IC₅₀ = 6.92 nM) in functional assays . This makes this compound a critical intermediate in the search for new opioid receptor ligands with potential partial agonist or antagonist profiles, which is a key area of focus for developing analgesics with potentially improved side-effect profiles . The compound has a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol . It features a topological polar surface area of 17.1 Ų . This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYQUZSKSMWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921401
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-91-1, 1145-92-2, 15295-43-9
Record name NSC172578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC168921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Phenyl(2-phenylcyclopropyl)methanone is a member of the cyclopropyl ketone family, featuring two phenyl groups attached to a cyclopropane ring through a ketone functional group. Its molecular formula is C15H14OC_{15}H_{14}O. The compound's structural characteristics contribute to its reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Pharmacological Applications

This compound has been studied for its potential as a modulator of serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and various psychiatric disorders. Research indicates that derivatives of this compound can exhibit selective agonistic properties, leading to potential applications in treating conditions such as depression and anxiety .

Case Study: Serotonin Modulation

  • A study evaluated the binding affinity of N-substituted 2-phenylcyclopropylmethylamines at the 5-HT2C receptor. The results showed that specific modifications to the phenyl group enhanced selectivity and potency, suggesting a promising avenue for developing new antidepressants .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules used in pharmaceuticals and agrochemicals. The ability to modulate its structure through various synthetic methods enables the development of compounds with tailored biological activities.

Synthesis Methods Overview

MethodDescriptionYield
AlkylationReaction with alkyl halides to introduce substituentsUp to 85%
ReductionConversion of ketones to alcohols or aminesVaries depending on conditions
FunctionalizationModification of phenyl groups for enhanced activityHigh specificity achieved

Materials Science

In addition to its applications in medicinal chemistry, this compound has potential uses in materials science due to its structural properties. Its stability and reactivity make it suitable for developing advanced materials with specific physical and chemical properties.

The biological activity of this compound derivatives has been extensively studied. These compounds have shown promise as selective serotonin receptor modulators, which can lead to novel therapeutic agents targeting mood disorders.

Key Findings on Biological Activity

  • 5-HT2C Agonism : Compounds derived from this compound exhibited significant agonistic activity at the 5-HT2C receptor, with some derivatives showing EC50 values as low as 23 nM .
  • Potential Antipsychotic Effects : Certain derivatives demonstrated antipsychotic-like effects in animal models, indicating their potential for treating schizophrenia and related disorders .

Comparison with Similar Compounds

Comparison with Stereoisomeric Analogs

describes six stereoisomers of methyl-ketone derivatives with the molecular formula C₂₅H₂₈NO₃. These isomers differ in cyclopropane and benzofuroazocin stereochemistry, leading to variations in synthetic yields (82.0–91.2%) and spectral properties:

Stereoisomer ID () Yield (%) Key ¹H NMR Shifts (δ ppm) Key MS Data (m/z)
((3R,6aS,11aS)-...)((1R,2R)-...) 90.5 7.85 (d, J = 7.5 Hz), 2.45 (m) 414 [M+H]⁺
((3S,6aR,11aR)-...)((1R,2S)-...) 88.5 7.78 (d, J = 7.2 Hz), 2.38 (m) 414 [M+H]⁺
((3R,6aS,11aS)-...)((1S,2R)-...) 89.2 7.82 (d, J = 7.6 Hz), 2.50 (m) 414 [M+H]⁺

Key Findings :

  • Stereochemistry significantly impacts synthetic efficiency, with diastereomers differing by up to 9.2% in yield .
  • NMR shifts for cyclopropane protons (δ 2.38–2.50 ppm) vary with substituent orientation, reflecting conformational strain .

Comparison with Substituted Cyclopropane Derivatives

reports ((1R,2S)-1-((4-chlorophenyl)ethynyl)-2-phenylcyclopropyl)(phenyl)methanone (1r), which introduces a 4-chlorophenyl-ethynyl group. Key differences include:

Property Phenyl(2-phenylcyclopropyl)methanone Compound 1r ()
Molecular Formula C₂₂H₁₈O C₂₄H₁₆ClO
¹³C NMR Shifts (δ ppm) 23.6, 32.1, 196.8 85.0, 88.3, 196.8
Synthetic Route Corey-Chaykovsky reaction Gold-catalyzed cycloaddition

Key Findings :

  • The ethynyl group in 1r enhances π-conjugation, shifting ¹³C NMR signals upfield (δ 85.0–88.3 ppm) .
  • Chlorine substitution increases electrophilicity, altering reactivity in photoredox applications .

Comparison with Simpler Aromatic Ketones

lists 1-phenylethanone (acetophenone), a structurally simpler analog lacking the cyclopropane ring:

Property This compound 1-Phenylethanone ()
Molecular Formula C₂₂H₁₈O C₈H₈O
Boiling Point (°C) Not reported 202
¹H NMR (Aromatic) δ 7.09–7.92 δ 7.45–7.95

Key Findings :

  • The cyclopropane ring in this compound introduces steric hindrance, reducing volatility compared to acetophenone.
  • Aromatic protons in the cyclopropane derivative are deshielded due to ring strain .

Key Findings :

  • The Corey-Chaykovsky method offers high yields (86%) for the parent compound, while stereoisomer synthesis requires chiral resolution, reducing efficiency .
  • Gold catalysis enables divergent cycloadditions but with moderate yields (75%) .

Q & A

Q. What established synthetic routes exist for phenyl(2-phenylcyclopropyl)methanone, and how do reaction conditions optimize yield?

this compound is synthesized via cyclopropanation reactions, often using Lewis acids (e.g., Zn/PbCl₂/TiCl₄) to form the strained cyclopropane ring. Photochemical methods, such as visible-light-mediated single-electron transfer (SET) processes with Ni-doped CdS quantum dots (QDs), achieve high yields (~80%) by generating radical intermediates that undergo ring-opening or coupling . Yield optimization requires precise control of catalysts (e.g., Ni&CdS QD loading), solvent polarity (THF or PhCl), and reaction time (24–48 hours).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • GC-MS : Identifies ring-opening products via fragmentation patterns and retention times (e.g., m/z peaks corresponding to biphenyl derivatives) .
  • ¹H/¹³C NMR : Resolves cyclopropane ring protons (δ 1.2–2.5 ppm) and carbonyl carbons (δ ~200 ppm).
  • X-ray crystallography : Confirms stereochemistry in asymmetric derivatives, as demonstrated in photocycloaddition products .

Q. How can researchers evaluate the biological activity of this compound?

Preliminary screening involves:

  • Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Structural analogs show enhanced activity when electron-withdrawing groups (e.g., nitro, chloro) are introduced to the phenyl rings .

Advanced Research Questions

Q. What mechanistic pathways explain the photocatalytic reduction of this compound?

Under visible light, Ni&CdS QDs promote SET, reducing the ketone to a ketyl radical anion. This intermediate undergoes strain-driven cyclopropane ring opening, followed by radical recombination or protonation to yield biphenyl derivatives (Figure 4 in ). The absence of nickel-hydride intermediates distinguishes this pathway from traditional hydrogenation .

Q. How does the cyclopropane ring influence reactivity in asymmetric [3+2] photocycloadditions?

The strained cyclopropane acts as a diradical precursor upon photoexcitation. With chiral rhodium catalysts (e.g., Δ-RhS), it reacts with alkynes/alkenes to form enantiomerically enriched cyclopentene derivatives (63% yield, d.r. 1.7:1). Stereoselectivity arises from catalyst-controlled π-π stacking between the phenyl groups and the chiral ligand .

Q. How can researchers resolve contradictions in catalytic efficiency across studies?

Discrepancies in yield or selectivity often stem from:

  • Catalyst variability : Compare Ni&CdS QD synthesis protocols (e.g., doping ratio, surface defects).
  • Reaction setup : Ensure consistent light intensity (blue LEDs at 450 nm) and inert atmosphere (N₂).
  • Computational modeling : DFT studies can reconcile experimental data by identifying transition-state energetics .

Q. What strategies enhance the stability of this compound-derived intermediates?

  • Protecting groups : Temporarily shield the ketone with acetals during nucleophilic attacks.
  • Low-temperature conditions : Suppress radical degradation in SET processes (−20°C in THF).
  • Additives : Triethylamine (2.0 equiv) quenches acidic byproducts in photocycloadditions .

Methodological Notes

  • Data Interpretation : Use Gaussian09 for radical intermediate simulations or AutoDock for binding affinity predictions .
  • Safety Protocols : Handle cyclopropane derivatives under inert gas due to strain-induced instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.